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Compound of Interest

Compound Name: 16:0 DAP

Cat. No.: B3044091 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of the cationic

lipid 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane). It is intended to serve as a

valuable resource for researchers, scientists, and professionals in the field of drug

development, particularly those engaged in the formulation of lipid nanoparticles (LNPs) for

nucleic acid delivery. This guide covers the physicochemical properties, synthesis, formulation,

and biological activity of 16:0 DAP, supported by detailed experimental protocols and visual

representations of key processes.

Core Properties of 16:0 DAP
16:0 DAP is a synthetic, ionizable cationic lipid that has gained significant attention for its

application in gene delivery systems. Its structure, comprising a dimethylammonium headgroup

and two palmitoyl (16:0) lipid tails, imparts a pH-sensitive positive charge, a critical feature for

efficient nucleic acid encapsulation and intracellular delivery.

Physicochemical Properties
The physicochemical characteristics of 16:0 DAP are fundamental to its function in LNP

formulations. These properties influence the stability of the nanoparticles, their interaction with

biological membranes, and the ultimate efficiency of cargo delivery.
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Property Value Reference

Chemical Name
1,2-dipalmitoyl-3-

dimethylammonium-propane
[1]

Synonyms DPDAP, 16:0 DAP [1]

Molecular Formula C₃₇H₇₃NO₄ [1]

Molecular Weight 595.98 g/mol [1][2]

CAS Number 96326-74-8

Appearance White to off-white solid

Solubility
Soluble in Chloroform and

DMSO (with heating)

pKa 5.29

Purity ≥95%

Role in Lipid Nanoparticles
16:0 DAP is a key component in the formulation of LNPs, which are effective carriers for

various nucleic acid-based therapeutics, including messenger RNA (mRNA), small interfering

RNA (siRNA), and microRNA (miRNA). The positive charge of the 16:0 DAP headgroup at

acidic pH facilitates the encapsulation of negatively charged nucleic acids. Upon cellular uptake

and endosomal acidification, the protonation of the dimethylamino group is thought to play a

crucial role in endosomal escape, a critical step for the cytoplasmic delivery of the cargo.

Experimental Protocols
This section provides detailed methodologies for the synthesis of a 16:0 DAP analogue, its

formulation into LNPs, and the subsequent evaluation of its biological activity.

Synthesis of 1,2-dipalmitoyl-3-dimethylammonium-
propane (16:0 DAP)
While a specific, detailed protocol for the synthesis of 16:0 DAP is not readily available in the

public domain, a representative procedure can be adapted from the synthesis of the structurally
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similar cationic lipid, 1,2-dioleoyl-3-dimethylammonium-propane (DODMA). This synthesis

involves the alkylation of 3-(dimethylamino)-1,2-propanediol with palmitoyl chloride.

Materials:

3-(Dimethylamino)-1,2-propanediol

Palmitoyl chloride

Anhydrous toluene

Sodium hydride (60% dispersion in mineral oil)

Anhydrous magnesium sulfate

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane, ethyl acetate, triethylamine)

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, dropping funnel, and a nitrogen inlet, dissolve 3-(dimethylamino)-1,2-propanediol (1.0

equivalent) in anhydrous toluene.

Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (2.5 equivalents)

portion-wise to the stirred solution at room temperature. Stir the resulting suspension at room

temperature for 1 hour.

Acylation: Add palmitoyl chloride (2.2 equivalents) dropwise to the reaction mixture via the

dropping funnel.

Reaction: Heat the reaction mixture to reflux and maintain for 18-24 hours under a nitrogen

atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and quench

the excess sodium hydride by the slow addition of ethanol, followed by water.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with

ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous

magnesium sulfate.

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify

the crude product by silica gel column chromatography using a suitable solvent gradient

(e.g., a gradient of ethyl acetate in hexane with a small percentage of triethylamine) to yield

the pure 1,2-dipalmitoyl-3-dimethylammonium-propane.

Characterization: Confirm the identity and purity of the final product using techniques such

as ¹H NMR, ¹³C NMR, and mass spectrometry.

Formulation of 16:0 DAP-Containing Lipid Nanoparticles
LNPs encapsulating nucleic acids can be prepared using various methods, with microfluidic

mixing being a common and reproducible technique.

Materials:

16:0 DAP

Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

Cholesterol

PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG

2000)

Nucleic acid (e.g., mRNA, siRNA)

Ethanol

Citrate buffer (pH 4.0)

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:
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Lipid Stock Preparation: Prepare stock solutions of 16:0 DAP, DOPE, cholesterol, and DMG-

PEG 2000 in ethanol at desired concentrations.

Lipid Mixture: In an Eppendorf tube, combine the lipid stock solutions at a specific molar ratio

(e.g., 50:10:38.5:1.5 of 16:0 DAP:DOPE:Cholesterol:DMG-PEG 2000).

Aqueous Phase Preparation: In a separate RNase-free tube, dilute the nucleic acid in citrate

buffer (pH 4.0).

Microfluidic Mixing: Load the lipid mixture in ethanol into one syringe and the nucleic acid in

citrate buffer into another syringe of a microfluidic mixing device (e.g., NanoAssemblr).

LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined flow

rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing induces the self-assembly of the

lipids around the nucleic acid, forming LNPs.

Dialysis/Buffer Exchange: Dialyze the resulting LNP dispersion against PBS (pH 7.4)

overnight at 4°C to remove the ethanol and exchange the buffer. Alternatively, use tangential

flow filtration for buffer exchange.

Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), and

zeta potential using dynamic light scattering (DLS). Determine the nucleic acid encapsulation

efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
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Caption: Workflow for Lipid Nanoparticle (LNP) Formulation.

In Vitro Transfection Efficiency Assay
The ability of 16:0 DAP-LNPs to deliver functional nucleic acids into cells is a key measure of

their performance. This can be assessed by transfecting cells with a reporter gene (e.g.,

luciferase or green fluorescent protein (GFP)) and quantifying its expression.

Materials:
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Cell line (e.g., HeLa, HEK293)

Complete cell culture medium

16:0 DAP-LNPs encapsulating reporter gene mRNA or plasmid DNA

96-well cell culture plates

Lysis buffer (for luciferase assay)

Luciferase assay substrate

Luminometer or fluorescence microscope/plate reader (for GFP)

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency

on the day of transfection.

LNP Treatment: On the day of transfection, replace the cell culture medium with fresh

medium containing various concentrations of the 16:0 DAP-LNPs.

Incubation: Incubate the cells with the LNPs for a defined period (e.g., 24-48 hours) at 37°C

in a CO₂ incubator.

Quantification of Reporter Gene Expression:

Luciferase: Aspirate the medium, wash the cells with PBS, and add lysis buffer. After a

short incubation, transfer the cell lysate to a luminometer plate, add the luciferase

substrate, and measure the luminescence.

GFP: Visualize GFP expression using a fluorescence microscope or quantify the

fluorescence intensity using a plate reader.

Data Analysis: Normalize the reporter gene expression to the total protein concentration in

each well (for luciferase) or the number of cells.

Cytotoxicity Assay (MTT Assay)
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It is crucial to assess the potential toxicity of the LNP formulations. The MTT assay is a

colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

Cell line (e.g., HeLa, HEK293)

Complete cell culture medium

16:0 DAP-LNPs

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Cell Seeding and Treatment: Follow steps 1 and 2 of the in vitro transfection efficiency assay

protocol.

MTT Addition: After the desired incubation period, add MTT solution to each well to a final

concentration of 0.5 mg/mL.

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the

reduction of MTT to formazan crystals by metabolically active cells.

Solubilization: Carefully remove the medium and add the solubilization solution to each well

to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570

nm using a microplate reader.

Data Analysis: Calculate the cell viability as a percentage of the absorbance of untreated

control cells. Determine the IC₅₀ value (the concentration of LNPs that causes 50% inhibition
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Caption: Workflow for MTT Cytotoxicity Assay.
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Biological Performance
The efficacy of 16:0 DAP as a delivery vehicle is determined by its transfection efficiency and

its cytotoxicity profile. While extensive quantitative data specifically for 16:0 DAP is not widely

available in publicly accessible literature, the following tables provide a template for how such

data would be presented.

Transfection Efficiency
The transfection efficiency of 16:0 DAP-based LNPs is cell-type dependent and influenced by

the formulation parameters.

Cell Line Nucleic Acid

Molar Ratio
(16:0
DAP:Helper:C
hol:PEG)

Transfection
Efficiency (%)

Reference

HeLa pCMV-Luc
Data not

available

Data not

available

HEK293 GFP mRNA
Data not

available

Data not

available

A549 siRNA
Data not

available

Data not

available

Researchers are encouraged to perform optimization studies to determine the ideal formulation

for their specific application.

Cytotoxicity
The cytotoxicity of cationic lipids is a critical consideration in the development of safe and

effective drug delivery systems.
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Cell Line Assay IC₅₀ (µg/mL) Reference

HeLa MTT Data not available

HEK293 MTT Data not available

MCF-7 MTT Data not available

The cytotoxicity of 16:0 DAP-LNPs is expected to be dose-dependent and influenced by the

overall formulation composition.

Cellular Uptake and Endosomal Escape
The successful delivery of nucleic acids to the cytoplasm relies on the efficient cellular uptake

of the LNPs and their subsequent escape from the endosomal pathway.

Caption: Cellular Uptake and Endosomal Escape Pathway.

Cationic lipoplexes, including those formulated with 16:0 DAP, are primarily internalized by

cells through endocytosis, with clathrin-mediated endocytosis and macropinocytosis being the

major pathways. Once inside the cell, the LNPs are trafficked through the endosomal system,

moving from early to late endosomes. The environment within the late endosomes becomes

increasingly acidic.

This drop in pH is a critical trigger for endosomal escape. The dimethylamino headgroup of

16:0 DAP, with a pKa of 5.29, becomes protonated in the acidic environment of the late

endosome. This protonation leads to a net positive charge on the LNP surface, which is

thought to promote interaction with the anionic lipids of the endosomal membrane. This

interaction can lead to membrane destabilization and the formation of non-bilayer lipid

structures, ultimately resulting in the release of the nucleic acid cargo into the cytoplasm, where

it can exert its therapeutic effect. Failure to escape the endosome leads to the trafficking of the

LNP to the lysosome for degradation.

Conclusion
16:0 DAP is a versatile and effective cationic lipid for the formulation of lipid nanoparticles for

nucleic acid delivery. Its pH-sensitive nature is a key attribute that facilitates both the
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encapsulation of genetic material and its subsequent release into the cytoplasm of target cells.

While further research is needed to fully quantify its biological performance across a wide

range of cell types and applications, the information and protocols provided in this guide offer a

solid foundation for researchers and drug development professionals to explore the potential of

16:0 DAP in their therapeutic strategies. As with any delivery system, careful optimization of

the LNP formulation and thorough characterization of its biological activity are essential for

achieving successful outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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